molecular formula C12H12N2O2 B1431553 Methyl 3-cyclopropylbenzimidazole-5-carboxylate CAS No. 1355247-62-9

Methyl 3-cyclopropylbenzimidazole-5-carboxylate

Cat. No.: B1431553
CAS No.: 1355247-62-9
M. Wt: 216.24 g/mol
InChI Key: RUFICRIMUYXKHJ-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropylbenzimidazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Agriculture Applications

In agriculture, benzimidazole derivatives such as carbendazim have been incorporated into solid lipid nanoparticles and polymeric nanocapsules to create sustained release systems for the prevention and control of fungal diseases in plants. These systems offer benefits such as improved transfer to the site of action, reduced environmental and human toxicity, and enhanced stability and cytotoxicity profiles, presenting new options for the treatment and prevention of fungal diseases in crops (Campos et al., 2015).

Pharmaceutical Analysis

In the pharmaceutical field, high-performance liquid chromatography methods have been developed for determining benzimidazole carbamates like mebendazole and its degradation products in dosage forms. This analytical approach is crucial for ensuring the quality and stability of benzimidazole-containing pharmaceuticals (Al-Kurdi et al., 1999).

Materials Science

Benzimidazole derivatives have been utilized in the synthesis of conductive polymers and materials. For instance, cyclopentadithiophene-benzoic acid copolymers, incorporating benzimidazole units, have been used as conductive binders for silicon nanoparticles in lithium-ion battery anodes, significantly enhancing the battery's specific capacity and stability (Wang et al., 2017).

Catalysis

In catalysis, benzimidazole-based N-heterocyclic carbene complexes have been studied for their potential in mediating the electrocatalytic conversion of CO2, with modifications in the ligand structure influencing the efficiency and selectivity of CO2 reduction processes. This research underscores the utility of benzimidazole derivatives in developing more effective and selective catalysts for environmental and synthetic applications (Stanton et al., 2016).

Properties

IUPAC Name

methyl 3-cyclopropylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)8-2-5-10-11(6-8)14(7-13-10)9-3-4-9/h2,5-7,9H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFICRIMUYXKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225223
Record name Methyl 1-cyclopropyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-62-9
Record name Methyl 1-cyclopropyl-1H-benzimidazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-cyclopropyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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